![molecular formula C19H20F3N5O7 B2483371 N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 306978-00-7](/img/structure/B2483371.png)
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Description
This compound belongs to a class of chemicals that have garnered attention in medicinal chemistry due to their complex structures and potential biological activities. Its structure suggests it may have specific interactions with biological targets, offering opportunities for therapeutic applications or as a tool in biochemical research.
Synthesis Analysis
The synthesis of compounds with similar structural features typically involves multi-step organic reactions, starting from basic building blocks like acetyl compounds, oxazoles, nitro-phenyl derivatives, and piperidine derivatives. Key steps may include condensation reactions, nitration, and the introduction of trifluoromethyl groups through selective functional group transformations (Jones et al., 2009).
Scientific Research Applications
Novel Derivatives Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) synthesized novel derivatives of a compound structurally similar to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide. These derivatives demonstrated antidepressant and antianxiety activities in albino mice, indicating potential therapeutic applications in mental health disorders (Kumar et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, related to the chemical structure . These inhibitors showed promise for use in various disease models due to their potency and selectivity (Thalji et al., 2013).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) reported on a compound structurally related to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, which demonstrated potent inhibitory activity on Glycine Transporter 1 (GlyT1). This suggests potential applications in modulating neurotransmitter systems (Yamamoto et al., 2016).
Inotropic Evaluation for Cardiac Function
Liu et al. (2009) synthesized derivatives structurally similar to the compound and evaluated them for positive inotropic activity, indicating potential uses in treating heart conditions (Liu et al., 2009).
CGRP Receptor Inhibition
Cann et al. (2012) developed derivatives of N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide as potent calcitonin gene-related peptide (CGRP) receptor antagonists, which could be significant in treating migraine and other CGRP-related disorders (Cann et al., 2012).
One-Pot Reaction Alternatives
Krauze et al. (2007) conducted a study involving a one-pot cyclocondensation reaction using components structurally related to the compound, demonstrating a novel method for synthesizing heterocyclic compounds (Krauze et al., 2007).
HIV-1 Inhibition
Imamura et al. (2006) incorporated the piperidine-4-carboxamide structure into CCR5 antagonists, resulting in compounds with potent HIV-1 inhibitory activity, suggesting applications in antiviral therapies (Imamura et al., 2006).
properties
IUPAC Name |
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O7/c1-10(28)14-8-13(34-24-14)9-23-18(29)11-2-4-25(5-3-11)17-15(26(30)31)6-12(19(20,21)22)7-16(17)27(32)33/h6-7,11,13H,2-5,8-9H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWTDGRVZSZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(C1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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